Di(N-succinimidyl) glutarate
Overview
Description
Di(N-succinimidyl) glutarate, also known as DSG, is a simple homobifunctional crosslinker . It is based on the amine-reactive N-hydroxysuccinimidyl (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm . DSG is used for crosslinking molecules that have an amine moiety . It is cell membrane-permeable , which allows for the creation of crosslinks for membrane proteins and cytosolic proteins .
Molecular Structure Analysis
DSG has an empirical formula of C13H14N2O8 . It is based on the amine-reactive N-hydroxysuccinimide (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm .Chemical Reactions Analysis
DSG is an amine-reactive homobifunctional crosslinker . It is commonly used to create a covalent bond between two interacting proteins . The NHS ester groups at both ends of DSG react with primary amines on the N-termini of peptides and the ε-amine of lysine residues, forming a stable, covalent amide bond .Physical And Chemical Properties Analysis
DSG is a white solid with a molecular weight of 326.26 g/mol . It is water-insoluble and should be dissolved in an organic solvent, such as DMF or DMSO, before being added to an aqueous crosslinking reaction .Scientific Research Applications
1. Application in Immunoassay Development
Di(N-succinimidyl) glutarate is used in the preparation of haptens for immunoassays. For instance, it has been employed in the development of assays for glycine-conjugated bile acids, where it facilitates the condensation of half esters with N-hydroxysuccinimide, producing N-succinimidyl esters (Miyairi et al., 1984).
2. Role in Synthetic Biochemical Pathways
In biochemical engineering, di(N-succinimidyl) glutarate contributes to developing synthetic pathways for producing compounds like glutarate. An example includes its role in a novel pathway for the fermentative production of glutarate, which is significant in the chemical and pharmaceutical industries (Pérez-García et al., 2018).
3. Use in Collagen-Based Medical Devices
This compound is also pivotal in the medical field, particularly in the manufacturing of collagen-based devices. It's utilized as a cross-linker to enhance the mechanical integrity and control the degradation resistance of these devices (Delgado et al., 2018).
4. Peptide Dimerization
In peptide research, di(N-succinimidyl) glutarate is used for dimerization, creating homo- and heterodimer peptides functionalized with various molecules. This application is crucial in diagnostics and therapeutics (Pillai et al., 2006).
5. Biosensor Development
This compound finds use in developing biosensors. For example, it has been utilized in creating a portable urea biosensor for monitoring physiological fluids, demonstrating its versatility in biotechnology applications (Kim et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQHREYHFRFJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403242 | |
Record name | Di(N-succinimidyl) glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disuccinimidyl glutarate | |
CAS RN |
79642-50-5 | |
Record name | Disuccinimidyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(N-succinimidyl) glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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